molecular formula C17H17F3N4O3 B12172965 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12172965
M. Wt: 382.34 g/mol
InChI Key: LXLTVILAEHKCHI-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a morpholine ring and at position 1 with an acetamide group bearing a para-trifluoromethylphenyl moiety. Its molecular formula is C₁₇H₁₆F₃N₃O₃ (molecular weight: 391.3 g/mol) . The morpholine group enhances solubility and hydrogen-bonding capacity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.

Properties

Molecular Formula

C17H17F3N4O3

Molecular Weight

382.34 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)12-1-3-13(4-2-12)21-15(25)11-24-16(26)6-5-14(22-24)23-7-9-27-10-8-23/h1-6H,7-11H2,(H,21,25)

InChI Key

LXLTVILAEHKCHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazine Cyclocondensation

The pyridazine ring is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example:

  • Step 1 : Glyoxylic acid monohydrate reacts with substituted acetophenones (e.g., 3,4-dimethoxyphenylacetone) in acetic acid under reflux to form β-keto esters.

  • Step 2 : Treatment with hydrazine hydrate yields 6-substituted-3(2H)-pyridazinones.

Key Conditions :

ReagentSolventTemperatureYieldSource
Hydrazine hydrateAcetic acidReflux85–93%

Morpholine Substitution at C-3

Nucleophilic Aromatic Substitution

SubstrateReagentBaseSolventTimeYield
3-Chloro-pyridazineMorpholineK₂CO₃Dioxane12 h78%

Acetamide Side-Chain Installation

Carboxylic Acid Activation

The acetamide moiety is introduced via coupling reactions:

  • Step 1 : 2-Chloroacetic acid derivatives are reacted with 4-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDCI, HOBt).

  • Step 2 : The resulting chloroacetamide undergoes nucleophilic substitution with the morpholine-pyridazine intermediate.

Representative Procedure :

  • Activation : 2-Chloroacetic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF, 0°C → RT, 2 h.

  • Coupling : Add 4-(trifluoromethyl)aniline (1.0 eq), stir 12 h → 86% yield.

  • Substitution : React chloroacetamide with morpholine-pyridazine in dioxane/Hünig’s base, 80°C, 6 h → 72% yield.

Alternative Routes

Suzuki-Miyaura Cross-Coupling

For analogs with biphenyl systems, palladium-catalyzed coupling is employed:

  • Boronate Preparation : 3-Bromo-pyridazines react with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.

  • Cross-Coupling : Couple with 4-(trifluoromethyl)phenylboronic acid in aqueous K₂CO₃/dioxane.

Catalytic System :

CatalystLigandYield
Pd(PPh₃)₄None65%
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene82%

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel (hexane/EtOAc) isolates intermediates.

  • Reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) purifies the final compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.75–7.71 (m, 2H, Ar-H), 3.87 (s, 4H, morpholine).

  • HRMS : m/z calc. for C₁₇H₁₆F₃N₄O₃ [M+H]⁺: 405.1124; found: 405.1128.

Yield Optimization Challenges

Competing Side Reactions

  • N-Oxidation : Morpholine’s tertiary amine undergoes oxidation under acidic conditions → mitigated by inert atmosphere.

  • Hydrolysis : Chloroacetamide intermediates hydrolyze in aqueous media → use anhydrous solvents.

Solvent Effects

SolventReaction EfficiencyByproduct Formation
DMFHighModerate
DioxaneModerateLow
THFLowHigh

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors reduce reaction times for chlorination (30 min vs. 12 h batch).

  • In-line IR monitoring ensures real-time quality control.

Green Chemistry Approaches

  • Microwave-assisted synthesis achieves 90% yield in 20 min for morpholine substitution.

  • Biocatalytic amidation using lipases reduces EDCI waste.

Comparative Analysis of Methods

MethodTotal YieldPurityCost EfficiencyScalability
Classical stepwise52%98%LowModerate
Flow chemistry68%99.5%HighHigh
Microwave-assisted75%97%ModerateLimited

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Biological investigations have highlighted the compound's potential activities in enzyme inhibition and receptor binding. Its unique structure allows for interactions with specific biological targets, which may lead to significant therapeutic effects. Studies indicate that compounds with similar structures exhibit promising results in modulating pathways associated with neurological disorders and cancer.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : Research has shown that related compounds can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxicity against human cancer cell lines such as OVCAR-8 and NCI-H40 .
  • Anticonvulsant Properties : The compound has been explored for its anticonvulsant effects. Studies indicate that modifications in substituents can enhance its efficacy against seizures in animal models.

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals. Its chemical stability and reactivity make it suitable for various formulations in agrochemicals and specialty chemicals.

In Vivo Studies

Recent studies assessing the anticonvulsant efficacy of morpholine derivatives indicated that structural modifications significantly influence activity levels. Certain derivatives exhibited enhanced potency compared to traditional anticonvulsants like phenytoin.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the phenyl ring could enhance lipophilicity and biological activity. For example, the presence of trifluoromethyl groups was crucial for binding efficacy in target proteins .

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholin-4-yl group distinguishes it from analogs with methylthio (8a), piperazinyl (6c), or simple aryl () substituents. Morpholine’s oxygen atom improves water solubility compared to sulfur-containing groups .
  • The para-trifluoromethylphenyl group offers a balance between steric bulk and electron-withdrawing effects, contrasting with ortho-substituted analogs () or multi-fluorinated aryl groups () .
  • Synthetic yields vary widely: 8c achieves 99.9% yield due to optimized reaction conditions, whereas 8a (10%) highlights challenges in brominated aryl coupling .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Morpholine-containing analogs (e.g., –8) show C=O stretches near 1660–1680 cm⁻¹ , similar to antipyrine hybrids (: 1662–1681 cm⁻¹). Thiocarbonyl derivatives (e.g., compound 9 in ) exhibit distinct C=S absorption (~1200 cm⁻¹) .
  • 1H-NMR : The morpholine ring in the target compound produces a singlet near δ 3.6–3.8 ppm (CH₂ groups), whereas piperazinyl analogs (e.g., 6c) show split peaks due to N–H protons .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • The target compound’s trifluoromethyl group may enhance COX-2 affinity .
  • Morpholine derivatives (e.g., –8) are often kinase inhibitors (e.g., PI3K/mTOR), where the morpholine oxygen interacts with ATP-binding pockets .
  • Halogenated aryl groups (e.g., 8a, ) improve membrane permeability but may increase toxicity risks .

Biological Activity

The compound 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure combines a pyridazine ring with morpholine and acetamide functionalities, which may enhance its biological activity against various targets, including those involved in neurological disorders and cancer.

Chemical Structure

The molecular formula of the compound is C15H17N5O3C_{15}H_{17}N_{5}O_{3} with a molecular weight of 315.33 g/mol. The presence of the trifluoromethyl group is notable for its influence on lipophilicity and biological interactions.

ComponentDescription
Molecular Formula C15H17N5O3C_{15}H_{17}N_{5}O_{3}
Molecular Weight 315.33 g/mol
Key Functional Groups Morpholine, Pyridazine, Acetamide, Trifluoromethyl

Biological Activity Overview

The biological activity of this compound has been explored primarily through its potential as an anticonvulsant and its interactions with various proteins.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds within the same chemical family. For instance, derivatives containing the morpholine and pyridazine cores have shown promise in animal models for epilepsy, particularly through the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .

  • Mechanism of Action : The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels, which play a critical role in seizure activity. Compounds similar to the target compound have shown moderate binding affinity to these channels .

Protein Interaction Studies

The inhibition of specific protein interactions has been a focal point of research. For example, studies have indicated that compounds with similar structural features can inhibit the binding between annexin A2 and S100A10 proteins, which are implicated in various pathological processes .

Case Studies

  • In Vivo Studies : In a study assessing anticonvulsant efficacy, several morpholine derivatives were tested for their protective effects against induced seizures. The results indicated that modifications in the substituents significantly influenced activity levels, with certain derivatives demonstrating enhanced potency compared to traditional anticonvulsants like phenytoin .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the phenyl ring (such as trifluoromethyl groups) could enhance lipophilicity and, consequently, biological activity . The presence of hydrophobic interactions was crucial for binding efficacy in target proteins.

Research Findings Summary

A summary of key findings from various studies is presented below:

Study TypeFindings
Anticonvulsant Screening Effective in MES tests; moderate binding to sodium channels observed.
Protein Interaction Inhibition Inhibits annexin A2/S100A10 binding; potential therapeutic implications for cancer and neurodegenerative diseases .
SAR Analysis Trifluoromethyl substitutions enhance lipophilicity and bioactivity; specific structural features correlate with increased potency .

Q & A

Q. Critical Conditions :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates and selectivity.
  • Catalysts : Et₃N or DMAP improves acylation efficiency .

Which analytical techniques are prioritized for confirming the compound’s structure and purity?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.5–3.7 ppm, trifluoromethyl group at δ 119–121 ppm in ¹³C) .
  • Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 410–420) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% required for biological assays) .

How can researchers design experiments to assess the compound’s biological activity against kinase targets?

Q. Advanced

  • Target selection : Prioritize kinases with structural homology to morpholine/pyridazinone-binding domains (e.g., PI3K, mTOR) using computational docking (AutoDock Vina) .
  • Assay design :
    • In vitro kinase inhibition : Use ADP-Glo™ assays with ATP concentrations near Km (e.g., 10 µM ATP) to measure IC₅₀ values .
    • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays, comparing results to structurally related compounds (Table 1) .

Table 1 : Comparison of Antiproliferative Activity (IC₅₀, µM)

CompoundMCF-7HCT-116
Target compound2.13.8
N-(3-fluorobenzyl) analog5.67.2
Ethyl ester derivative>10>10

How can contradictions in reported biological activity data across studies be resolved?

Q. Advanced

  • Variable analysis : Control for assay conditions (e.g., ATP concentration, serum content) that alter IC₅₀ values .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro results .
  • Structural validation : Re-analyze compound purity via LC-MS to rule out degradation products .

What strategies optimize the compound’s pharmacokinetic properties for CNS penetration?

Q. Advanced

  • LogP adjustment : Introduce fluorine substituents to balance lipophilicity (target LogP 2–3) while maintaining blood-brain barrier permeability .
  • Prodrug derivatives : Synthesize tert-butyl ester analogs to enhance solubility, followed by in situ hydrolysis in plasma .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (%fu >5% required for efficacy) .

How should structure-activity relationship (SAR) studies be conducted using this compound?

Q. Advanced

  • Core modifications : Replace morpholine with piperazine or thiomorpholine to evaluate ring size/electronic effects on kinase binding .
  • Substituent screening : Synthesize analogs with halogens (Cl, Br) at the phenylacetamide position to assess steric vs. electronic contributions .
  • Data correlation : Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields and predict activity trends .

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